molecular formula C10H12N2O3 B8764313 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid

1-cyclopentyl-6-oxopyridazine-3-carboxylic acid

Katalognummer: B8764313
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: OXSALPKJCLLCGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopentyl-6-oxopyridazine-3-carboxylic acid is an organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a cyclopentyl group attached to a dihydropyridazine ring, which is further substituted with a carboxylic acid group. Its distinct chemical structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves several steps. One common synthetic route starts with the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid. This intermediate is then reacted with bromine to yield the desired compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

1-cyclopentyl-6-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives. .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, analogues of this compound have been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . This modulation of inflammatory pathways is crucial for its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-cyclopentyl-6-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to modulate inflammatory responses, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

1-cyclopentyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-9-6-5-8(10(14)15)11-12(9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)

InChI-Schlüssel

OXSALPKJCLLCGI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C(=O)C=CC(=N2)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Cyclopentyl-1-cyclopentyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (20 mg, 0.072 mmol) was dissolved in 2 ml THF/water (1/1) and 2 ml NaOH (5M, aq.) was added. The reaction was stirred at 40° C. for 2 h and 5 ml HCl (5M, aq.) was added. The reaction was concentrated and 10 ml of CH2Cl2/MeOH (1/1) was added and the reaction was sonicated for 10 min and filtered. The filtrate was concentrated and used in the next step without further purification. Yield: 11 mg (0.052 mmol, 73%, film, MS m/z: 209(100%, M+1).
Name
Cyclopentyl-1-cyclopentyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.